molecular formula C23H26N6O10S2 B1139419 莫美罗替尼硫酸盐 CAS No. 1056636-06-6

莫美罗替尼硫酸盐

货号 B1139419
CAS 编号: 1056636-06-6
分子量: 610.62
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Momelotinib is a Janus Kinase inhibitor used to treat intermediate or high-risk myelofibrosis . It is a competitive inhibitor of JAK ATP binding . It was first approved by the FDA on September 15, 2023 . It is used to treat myelofibrosis, a group of myeloproliferative neoplasms characterized by abnormal proliferative hematopoietic stem cells .


Synthesis Analysis

A novel and efficient approach for the synthesis of momelotinib has been developed . This improved synthetic route employed 4-morpholinoaniline and methyl 4-acetylbenzoate as the starting materials to afford momelotinib by a nucleophilic .


Molecular Structure Analysis

Momelotinib is a small molecule with a chemical formula of C23H22N6O2 . It has an average weight of 414.469 and a monoisotopic weight of 414.180423972 . A ribbon depiction of a structural model of FLT3 momelotinib was built using quizartinib and gilteritinib coordinates .


Chemical Reactions Analysis

Momelotinib is a JAK1/JAK2/activin A receptor type 1 inhibitor, which has demonstrated clinically meaningful and durable improvements in anemia, splenomegaly, and symptoms in patients with myelofibrosis across 3 phase 3 trials .


Physical And Chemical Properties Analysis

Momelotinib is a small molecule with a chemical formula of C23H22N6O2 . It has an average weight of 414.469 and a monoisotopic weight of 414.180423972 .

科学研究应用

  1. 莫美罗替尼已显示出治疗骨髓纤维化患者的疗效,特别是对于贫血和脾肿大的患者。它是一种 Janus 激酶 (JAK)1/2 抑制剂,还可以抑制激活素 A 受体 1 型,从而影响骨髓纤维化病理中涉及的细胞因子信号 (Gupta 等,2017).

  2. 该药物的安全性及治疗获益在 1/2 期研究中得到评估。它证明了对骨髓纤维化受试者的耐受性和潜在治疗活性,支持在正在进行的 3 期随机试验中进行进一步评估 (Xin 等,2018).

  3. 在另一项 2 期研究中,莫美罗替尼被用于治疗真性红细胞增多症和原发性血小板增多症。该研究观察到了中等的疗效和一些不良事件,例如头痛和头晕 (Verstovsek 等,2017).

  4. 莫美罗替尼与另一种 JAK 抑制剂芦可替尼在 JAK 抑制剂初治骨髓纤维化患者中的对比研究表明,莫美罗替尼在脾脏反应方面不劣于芦可替尼,但在症状反应方面不劣于芦可替尼。它与减少输血需求有关 (Mesa 等,2017).

  5. 研究了骨髓纤维化患者对莫美罗替尼反应的遗传决定因素,结果表明,体细胞突变(例如 CALR、ASXL1)和核型独立影响接受莫美罗替尼治疗的患者的生存率 (Pardanani 等,2014).

  6. 在一项专注于药代动力学和分布的研究中,发现莫美罗替尼的主要循环人代谢物 M21 是 JAK1/2 和 ACVR1 的有效抑制剂,这表明 M21 对莫美罗替尼的药理活性有显着贡献 (Zheng 等,2018).

作用机制

Momelotinib inhibits Janus Kinase 1 and 2 (JAK1/JAK2) with an IC50 of 11 and 18 nM, respectively . It also inhibits JAK3 (IC50 = 155 nM) and tyrosine kinase 2 (TYK2) (IC50 = 17 nM) with less selectivity . It works by blocking the JAK-signal transducer and activator of transcription (STAT) signaling pathway, which is aberrant in myelofibrosis .

安全和危害

The most common nonhematologic treatment-emergent adverse event (AE) occurring in ≥20% of patients was diarrhea (any grade, 27% and grade ≥3, 3%) . Any-grade thrombocytopenia, anemia, and neutropenia occurred in 25%, 23%, and 7% of patients, respectively . The most common reason for momelotinib discontinuation was thrombocytopenia (4% discontinuation rate) .

未来方向

Momelotinib has demonstrated improvements in splenomegaly, constitutional symptoms, and anemia in myelofibrosis. This long-term analysis pooled data from 3 randomized phase 3 studies of momelotinib (MOMENTUM, SIMPLIFY-1, and SIMPLIFY-2), representing myelofibrosis disease from early (JAK inhibitor–naive) to late (JAK inhibitor–experienced) stages . These trials were registered at www.clinicaltrials.gov as: MOMENTUM (#NCT04173494), SIMPLIFY-1 (#NCT01969838), SIMPLIFY-2 (#NCT02101268), and XAP (#NCT03441113) .

属性

IUPAC Name

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2.2H2O4S/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;2*1-5(2,3)4/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJGPMRGWDSQVTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735338
Record name Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Momelotinib sulfate

CAS RN

1056636-06-6
Record name Sulfuric acid--N-(cyanomethyl)-4-{2-[4-(morpholin-4-yl)anilino]pyrimidin-4-yl}benzamide (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。